4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid
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Overview
Description
4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenylethane backbone, which is further connected to two benzoic acid moieties. The presence of fluorine atoms imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoro-1-phenylethanol and benzoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases as catalysts, along with solvents like dichloromethane or toluene to facilitate the reaction.
Reaction Steps: The key steps include the esterification of the trifluoro-1-phenylethanol with benzoic acid derivatives, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, including polymers and metal-organic frameworks (MOFs).
Biology: Its unique structural properties make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Hexafluoroisopropylidene)dibenzoic acid
- 4,4’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dianiline
- 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid
Uniqueness
Compared to similar compounds, 4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid stands out due to its specific trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability, resistance to chemical degradation, and specific interactions with biological targets.
Biological Activity
4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid (CAS No. 1571-75-1) is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique trifluoromethyl group and dibenzoic acid structure suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a molecular formula of C20H18F3O4 and a molecular weight of approximately 366.35 g/mol. The presence of the trifluoromethyl group (CF3) is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity significantly.
Biological Activity Overview
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with various biological targets. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds containing the CF3 moiety. For instance, compounds with similar structures have demonstrated significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds suggest a dose-dependent response, with lower concentrations exhibiting effective antimicrobial properties.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
4,4'-(CF3) | < 10 | S. aureus |
4,4'-(CF3) | 20 | MRSA |
Cell Viability and Cytotoxicity
In vitro studies assessing cell viability have shown that this compound can influence cellular processes significantly. For example, at concentrations above 20 µM, it has been observed to exhibit cytotoxic effects on various cancer cell lines . The half-maximal inhibitory concentration (IC50) values indicate that the compound's effectiveness varies based on the type of cell line tested.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 ± 3 |
MCF-7 | 25 ± 5 |
A549 | 30 ± 6 |
Anti-inflammatory Potential
The compound also exhibits anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In experimental models, it demonstrated a reduction in TNF-alpha and IL-6 levels at specific dosages .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors influencing signal transduction pathways.
- Metal Ion Coordination : Similar compounds have shown the ability to form complexes with metal ions which can alter enzyme activity and cellular metabolism .
Case Studies
Several case studies have explored the effects of fluorinated compounds on microbial resistance and cancer treatment:
- Case Study 1 : A study on a series of fluorinated compounds found that those with the CF3 group showed enhanced efficacy against MRSA compared to their non-fluorinated counterparts.
- Case Study 2 : In cancer research, compounds resembling 4,4'-(CF3) were tested for their ability to induce apoptosis in cancer cells through mitochondrial pathways.
Properties
CAS No. |
918933-54-7 |
---|---|
Molecular Formula |
C22H15F3O4 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-[1-(4-carboxyphenyl)-2,2,2-trifluoro-1-phenylethyl]benzoic acid |
InChI |
InChI=1S/C22H15F3O4/c23-22(24,25)21(16-4-2-1-3-5-16,17-10-6-14(7-11-17)19(26)27)18-12-8-15(9-13-18)20(28)29/h1-13H,(H,26,27)(H,28,29) |
InChI Key |
GBDPXXNDTMQBMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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